molecular formula C6H10N4O2 B2593104 Ethyl 2-(5-amino-1h-1,2,4-triazol-1-yl)acetate CAS No. 1340060-06-1

Ethyl 2-(5-amino-1h-1,2,4-triazol-1-yl)acetate

Cat. No.: B2593104
CAS No.: 1340060-06-1
M. Wt: 170.172
InChI Key: VBEJVMPNXSEATK-UHFFFAOYSA-N
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Description

Ethyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate is an organic compound that belongs to the class of triazole derivatives It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Biochemical Analysis

Biochemical Properties

The exact role of Ethyl 2-(5-amino-1h-1,2,4-triazol-1-yl)acetate in biochemical reactions is not well-defined due to the lack of specific studies. They are capable of binding in the biological system, which could suggest that this compound may have similar interactions .

Molecular Mechanism

It is known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that this compound might exert its effects at the molecular level through similar interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate can be synthesized through a reaction between 1,2,4-triazole and ethyl chloroacetate . The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group on the triazole ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

    Condensation Reactions: The ester group can participate in condensation reactions with various nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or other strong bases are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted triazole derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule.

Scientific Research Applications

Ethyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate can be compared with other triazole derivatives, such as:

These compounds share the triazole ring but differ in their substituents and overall structure, leading to variations in their chemical properties and applications

Properties

IUPAC Name

ethyl 2-(5-amino-1,2,4-triazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-2-12-5(11)3-10-6(7)8-4-9-10/h4H,2-3H2,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEJVMPNXSEATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=NC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340060-06-1
Record name ethyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate
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